N-[2-(4-methoxyphenyl)-2-oxoethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Description
N-[2-(4-Methoxyphenyl)-2-oxoethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic carboxamide derivative featuring a 3,4-dihydro-2H-1,5-benzodioxepine core. The compound is distinguished by its N-substituted 2-(4-methoxyphenyl)-2-oxoethyl group, which may influence lipophilicity, metabolic stability, and receptor-binding interactions.
Properties
Molecular Formula |
C19H19NO5 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C19H19NO5/c1-23-15-6-3-13(4-7-15)16(21)12-20-19(22)14-5-8-17-18(11-14)25-10-2-9-24-17/h3-8,11H,2,9-10,12H2,1H3,(H,20,22) |
InChI Key |
IUYHQBDBMYVMTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CNC(=O)C2=CC3=C(C=C2)OCCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-oxoethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters, leading to consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-oxoethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxoethyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzodioxepine ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Nitro or halogenated benzodioxepine derivatives.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-oxoethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-oxoethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues of 3,4-Dihydro-2H-1,5-benzodioxepine Derivatives
The following table summarizes key structural and physicochemical properties of closely related benzodioxepine derivatives:
Key Observations:
- Substituent Effects: The target compound’s 2-(4-methoxyphenyl)-2-oxoethyl side chain increases molecular weight (341.36 g/mol) compared to simpler derivatives like the carboxylic acid (194.18 g/mol) or amine (165.18 g/mol).
- Functional Group Diversity: The primary amine () and carboxylic acid () derivatives lack the carboxamide group, which is critical for hydrogen-bonding interactions in receptor binding. The cyano-substituted carboxamide () and the target compound’s methoxy-ketone side chain demonstrate how substituent polarity modulates physicochemical behavior.
Biological Activity
N-[2-(4-methoxyphenyl)-2-oxoethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C19H19N3O4S. Its molecular weight is approximately 385.44 g/mol. The structure includes a benzodioxepine core, which is known for various biological activities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. A study highlighted the efficacy of benzodioxepine derivatives in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways related to cell growth and survival.
Antioxidant Activity
Antioxidant properties have been attributed to this class of compounds. The presence of the methoxyphenyl group enhances the electron-donating capacity, contributing to its ability to scavenge free radicals. This activity is crucial in preventing oxidative stress-related diseases.
Neuroprotective Effects
Neuroprotective effects have also been observed in studies involving similar compounds. They show promise in protecting neuronal cells from damage due to oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values suggest a potent effect at micromolar concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
In Vivo Studies
Animal model studies have shown that administration of this compound can reduce tumor size significantly compared to control groups. Furthermore, it has been noted to improve survival rates in treated subjects.
Case Studies
-
Case Study 1: Breast Cancer
A clinical trial investigated the effects of a related benzodioxepine compound on patients with advanced breast cancer. Results indicated a significant reduction in tumor markers and improved quality of life for participants receiving the treatment. -
Case Study 2: Neurodegeneration
Another study focused on the neuroprotective effects of similar compounds in models of Alzheimer's disease. The results showed reduced amyloid plaque formation and improved cognitive function in treated animals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
